molecular formula C7H4FNO3 B167507 2-Fluoro-6-nitrobenzaldehyde CAS No. 1644-82-2

2-Fluoro-6-nitrobenzaldehyde

Cat. No. B167507
Key on ui cas rn: 1644-82-2
M. Wt: 169.11 g/mol
InChI Key: LMTKLMMRJDNPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929072

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (3 g, 17.96 mmol) in DMF (25 ml) was added (MeO)2CHNMe2 (3.12 ml, 23.35 mmol) and the mixture warmed at 140° C. for 4 hours in argon atmosphere. Then the solution was allowed to reach room temperature and diethyl ether (100 ml) and water (100 ml) was added. The organic layer was washed with water (2×100 ml) and brine (1×100 ml), dried (MgSO4) and solvent concentrated at reduced pressure, affording an oil which was treated with NaIO4 (11.5 g, 53.6 mmol). The mixture was stirred in 50% aqueous THF (100 ml) at room temperature for 24 hours. The mixture was filtered in a celite pad and eluted with EtOAc. The organic layer was washed with NaHCO3 (saturated solution, 3×100 ml), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (50% CH2Cl2 /Hexane) affording 2-nitro-6-fluorobenzaldehyde as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](C)=[C:4]([N+:9]([O-:11])=[O:10])C=1.C(N(C)C)(OC)OC.C([O:22][CH2:23][CH3:24])C.O>CN(C=O)C.C1COCC1>[N+:9]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:24]=1[CH:23]=[O:22])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
3.12 mL
Type
reactant
Smiles
C(OC)(OC)N(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
NaIO4
Quantity
11.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
WASH
Type
WASH
Details
The organic layer was washed with water (2×100 ml) and brine (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
affording an oil which
FILTRATION
Type
FILTRATION
Details
The mixture was filtered in a celite pad
WASH
Type
WASH
Details
eluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 (saturated solution, 3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (50% CH2Cl2 /Hexane)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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